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Introduction

O-isopropyl methylphosphonochloridate, also known as chlorosarin, is an organophosphorus
compound with the chemical formula C4H10CIO2P. It is a key precursor in the synthesis of the
nerve agent sarin, and as such, its chemical and spectroscopic properties are of significant
interest for detection, verification, and research purposes.[1] This technical guide provides an
in-depth overview of the spectroscopic characteristics of O-isopropyl
methylphosphonochloridate, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to
serve as a comprehensive resource for researchers and professionals involved in the analysis
and characterization of this and related compounds.

Chemical Properties

O-isopropyl methylphosphonochloridate is a colorless liquid with a molecular weight of 156.55
g/mol .[1] It is reactive with water, undergoing hydrolysis to form isopropyl methylphosphonic
acid and hydrochloric acid.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for O-isopropyl
methylphosphonochloridate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of O-isopropyl
methylphosphonochloridate. The key active nuclei are H, 13C, and 3!P.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (3)
ppm

Multiplicity

Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results

Isopropyl -CH

Data not available in

search results

Data not available in

search results

Data not available in

search results

Isopropyl -CHs

Data not available in

search results

Data not available in

search results

Data not available in

search results

P-CHs

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment

Data not available in search results Isopropyl -CH

Data not available in search results Isopropyl -CHs

Data not available in search results P-CHs
Table 3: 3P NMR Spectroscopic Data
Chemical Shift (8) ppm Reference

Data not available in search results 85% H3POa

Note: While specific NMR data for O-isopropyl methylphosphonochloridate was not found in the
provided search results, related compounds show characteristic shifts. For example, the 3P
chemical shift for sarin (O-isopropyl methylphosphonofluoridate) appears as a doublet at
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30.891/37.344 ppm due to coupling with fluorine.[3] General 3P NMR chemical shifts for
phosphonyl compounds can vary widely depending on the substituents.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Bands

Wavenumber (cm~—?) Assignment

Data not available in search results P=0 stretch

Data not available in search results P-O-C stretch

Data not available in search results P-Cl stretch

Data not available in search results C-H stretch (isopropyl)
Data not available in search results C-H bend (isopropyl)
Data not available in search results P-CHs

Note: Specific IR data for O-isopropyl methylphosphonochloridate was not found. However, for
the related compound sarin, characteristic IR bands are observed for the P=0, P-O-C, and P-F
bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, aiding in the determination of its molecular weight and structure.

Table 5: Mass Spectrometry Fragmentation Data
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m/z lon

156 [M]* (Molecular lon)
Data not available in search results [M-CII+

Data not available in search results [M-OCH(CH3)2]*
Data not available in search results [M-CHs]*

Note: The molecular weight of O-isopropyl methylphosphonochloridate is 156.55 g/mol , which
would correspond to the molecular ion peak in the mass spectrum.[1] The fragmentation
pattern would be expected to show losses of the chlorine atom, the isopropoxy group, and the
methyl group.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for organophosphorus
compounds are outlined below. These are general procedures and may require optimization for
O-isopropyl methylphosphonochloridate.

NMR Spectroscopy

o Sample Preparation: Dissolve a small amount of the sample (typically 5-25 mg) in a suitable
deuterated solvent (e.g., CDCIs, CeDs) in a5 mm NMR tube.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

e 1H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to
cover the expected range of proton chemical shifts (typically 0-12 ppm).

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets
for each unique carbon. A larger number of scans will be required due to the low natural
abundance of 13C.

e 31P NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The chemical
shifts should be referenced to an external standard of 85% H3POa.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be
used, where a small drop of the liquid is placed directly on the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet
system, such as direct injection or through a gas chromatograph (GC-MS) for separation
from impurities.

 lonization: Use a suitable ionization technique, such as Electron lonization (El) or Chemical
lonization (ClI).

e Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

e Detection: The detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a
function of their m/z ratio.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Experimental Workflow for Spectroscopic Analysis of O-isopropyl methylphosphonochloridate
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Caption: Workflow for the spectroscopic analysis of O-isopropyl methylphosphonochloridate.

Logical Relationship of Spectroscopic Data to Molecular
Structure
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Relationship of Spectroscopic Data to Molecular Structure
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Caption: How different spectroscopic techniques probe the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1221596?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

